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molecular formula C18H29Cl2NO2 B8360515 4-(3-Dibutylaminopropoxy)benzoyl chloride hydrochloride CAS No. 141645-88-7

4-(3-Dibutylaminopropoxy)benzoyl chloride hydrochloride

Cat. No. B8360515
M. Wt: 362.3 g/mol
InChI Key: OIUYGHSCTMOZHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07312345B2

Procedure details

A mixture of 4-(3-dibutylaminopropoxy)benzoic acid hydrochloride [19a] (3.44 g, 10.0 mmol), thionyl chloride (5.87 g, 3.6 mL, 49.4 mmol) and dichloromethane (10 mL) was stirred under reflux conditions for 1 hour and evaporated under reduced pressure at 60-70° C. (water bath) to give 3.62 g (100% yield) of 4-(3-dibutylaminopropoxy)benzoyl chloride hydrochloride [15].
Quantity
3.44 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[CH2:2]([N:6]([CH2:20][CH2:21][CH2:22][CH3:23])[CH2:7][CH2:8][CH2:9][O:10][C:11]1[CH:19]=[CH:18][C:14]([C:15](O)=[O:16])=[CH:13][CH:12]=1)[CH2:3][CH2:4][CH3:5].S(Cl)([Cl:26])=O>ClCCl>[ClH:26].[CH2:2]([N:6]([CH2:20][CH2:21][CH2:22][CH3:23])[CH2:7][CH2:8][CH2:9][O:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]([Cl:1])=[O:16])=[CH:13][CH:12]=1)[CH2:3][CH2:4][CH3:5] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
3.44 g
Type
reactant
Smiles
Cl.C(CCC)N(CCCOC1=CC=C(C(=O)O)C=C1)CCCC
Name
Quantity
3.6 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
was stirred under reflux conditions for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure at 60-70° C. (water bath)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.C(CCC)N(CCCOC1=CC=C(C(=O)Cl)C=C1)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.62 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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